beta-Catenin peptide acetate

Description

Properties

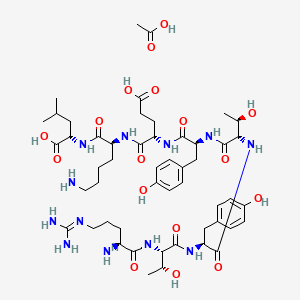

Molecular Formula |

C51H80N12O17 |

|---|---|

Molecular Weight |

1133.3 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C49H76N12O15.C2H4O2/c1-25(2)22-37(48(75)76)59-42(69)33(9-5-6-20-50)55-43(70)34(18-19-38(66)67)56-44(71)35(23-28-10-14-30(64)15-11-28)57-47(74)40(27(4)63)61-45(72)36(24-29-12-16-31(65)17-13-29)58-46(73)39(26(3)62)60-41(68)32(51)8-7-21-54-49(52)53;1-2(3)4/h10-17,25-27,32-37,39-40,62-65H,5-9,18-24,50-51H2,1-4H3,(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,69)(H,60,68)(H,61,72)(H,66,67)(H,75,76)(H4,52,53,54);1H3,(H,3,4)/t26-,27-,32+,33+,34+,35+,36+,37+,39+,40+;/m1./s1 |

InChI Key |

WRLRXBXDMNCXHL-YQSBBOEDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Molecular Architecture and Functional Domains of β Catenin

Structural Organization of β-Catenin Protein

The structural organization of β-catenin is central to its dual roles in the cell. The core of the protein is a rigid scaffold formed by the armadillo repeats, while the N- and C-terminal regions are intrinsically disordered, providing flexibility for various protein-protein interactions. biologists.comembopress.org

Armadillo Repeat Domain Functionality

The central region of β-catenin consists of 12 tandem armadillo (ARM) repeats, each about 40-42 amino acids long. embopress.orgencyclopedia.pubebi.ac.uk These repeats fold together to form a superhelical structure with a positively charged groove that serves as a binding site for numerous interaction partners. nih.govwikipedia.org Each ARM repeat is typically composed of three alpha-helices. wikipedia.orgencyclopedia.pub This elongated, rigid domain is crucial for β-catenin's function as a scaffold, mediating its interactions with key proteins like E-cadherin at the cell membrane, and with components of the destruction complex and transcription factors in the cytoplasm and nucleus. biologists.comnih.gov The binding of different partners to this groove is often mutually exclusive, which is a key aspect of the regulation of Wnt signaling. bham.ac.uk

N-terminal and C-terminal Intrinsically Disordered Regions and Their Roles

Flanking the central ARM domain are the N-terminal and C-terminal domains, which are largely unstructured or intrinsically disordered. biologists.comwikipedia.org

The N-terminal domain (NTD) is critical for regulating β-catenin stability. nih.gov It contains specific serine and threonine residues (Ser33, Ser37, Thr41, and Ser45) that are targets for phosphorylation by kinases such as glycogen (B147801) synthase kinase 3β (GSK3β) and casein kinase 1 (CK1). pnas.orgresearchgate.netsigmaaldrich.com This phosphorylation event marks β-catenin for ubiquitination by the β-TrCP E3 ubiquitin ligase, leading to its subsequent degradation by the proteasome. wikipedia.orgfrontiersin.org Mutations in these phosphorylation sites are frequently found in various cancers, leading to the stabilization and accumulation of β-catenin. nih.govresearchgate.net The NTD is also involved in binding to α-catenin. pnas.org

The C-terminal domain (CTD) is essential for β-catenin's role as a transcriptional co-activator. wikipedia.orgnih.gov While largely disordered, a portion of the CTD forms a stable alpha-helix known as HelixC. wikipedia.orgencyclopedia.pub The CTD is a potent transactivation domain when recruited to DNA and is required for Wnt signaling, likely by recruiting transcriptional coactivators such as CBP/p300 and Brg-1. biologists.comencyclopedia.pub

HelixC Structural Element and Binding Partner Engagement

Located at the C-terminal end of the ARM domain, HelixC is a conserved structural element that packs against the last armadillo repeat, shielding its hydrophobic residues. wikipedia.orgencyclopedia.pub This helix is not required for β-catenin's function in cell adhesion but is indispensable for its signaling activity in the nucleus. encyclopedia.pub HelixC is thought to be involved in the recruitment of various coactivators, such as 14-3-3zeta, although its precise binding partners are still being fully elucidated. wikipedia.orgencyclopedia.pub The structure of HelixC can be influenced by phosphorylation, which may stabilize an open conformation and enhance the recruitment of transcriptional co-activators. nih.gov

Protein-Protein Interaction Interfaces of β-Catenin

β-catenin's function as a central cellular hub is underscored by its numerous protein-protein interactions, which are critical for the progression of multiple diseases, including cancer. biologists.comnih.gov These interactions often occur at the armadillo repeat domain, which provides a versatile binding platform. pbrg.hu

Interactions with Components of the β-Catenin Destruction Complex

In the absence of a Wnt signal, cytoplasmic β-catenin levels are kept low through continuous degradation orchestrated by a multiprotein "destruction complex". embopress.orgmdpi.com This complex is composed of two scaffold proteins, Adenomatous Polyposis Coli (APC) and Axin, along with the kinases GSK3β and CK1. embopress.orgwikipedia.org

The tumor suppressor protein APC plays a critical role in regulating β-catenin levels by binding to it and facilitating its phosphorylation. wikipedia.orgnih.gov APC is a large protein that contains multiple β-catenin binding sites, including several 15- and 20-amino acid repeats. frontiersin.orgnih.gov These repeats allow a single APC molecule to bind to multiple β-catenin molecules simultaneously. wikidoc.org

The interaction between APC and β-catenin is crucial for the efficient phosphorylation of β-catenin by GSK3β. nih.gov Fragments of APC containing just one of these repeats have been shown to bind to β-catenin. nih.gov The binding of APC to the armadillo repeats of β-catenin helps to recruit β-catenin to the destruction complex, where it is subsequently marked for degradation. frontiersin.orgnih.gov Mutations in APC that disrupt its ability to bind β-catenin are a common cause of familial adenomatous polyposis and a majority of sporadic colorectal cancers. wikipedia.orgnih.gov

The 15-amino acid repeats of APC bind to the armadillo repeat region of β-catenin in a manner that is structurally similar in its N-terminal half to how E-cadherin and Tcf transcription factors bind, but the C-terminal interactions are unique to APC. nih.govrcsb.org The 20-amino acid repeats may have different binding modes to β-catenin. rcsb.org

Table 1: Key Domains of β-Catenin and Their Functions

| Domain | Location | Structure | Key Functions | Interacting Partners |

|---|---|---|---|---|

| N-terminal Domain (NTD) | Flanking the ARM repeats | Intrinsically disordered | Regulation of protein stability, phosphorylation sites for degradation | α-catenin, GSK3β, CK1, β-TrCP nih.govpnas.orgresearchgate.netsigmaaldrich.com |

| Armadillo (ARM) Repeat Domain | Central core | 12 tandem repeats forming a superhelical structure | Scaffold for protein-protein interactions, cell adhesion, signal transduction | E-cadherin, APC, Axin, TCF/LEF family biologists.comnih.gov |

| C-terminal Domain (CTD) | Flanking the ARM repeats | Largely intrinsically disordered with a stable HelixC | Transcriptional co-activation | CBP/p300, Brg-1, 14-3-3zeta biologists.comencyclopedia.pub |

| HelixC | Within the CTD | Alpha-helix | Recruitment of transcriptional coactivators, essential for Wnt signaling | 14-3-3zeta wikipedia.orgencyclopedia.pub |

Axin Interaction and Conformational Dynamics

Interactions with Transcriptional Regulators

When the Wnt signaling pathway is activated, the destruction complex is inhibited. This allows β-catenin to accumulate, escape degradation, and translocate into the cell nucleus. Inside the nucleus, it switches its role to become a transcriptional coactivator.

In the nucleus, β-catenin interacts with the TCF/LEF family of transcription factors. These factors are bound to specific DNA sequences, known as Wnt-responsive elements (WREs), located in the promoter regions of target genes. Without β-catenin, TCF/LEF proteins act as repressors of gene transcription. The binding of β-catenin to TCF/LEF displaces these repressor proteins, converting the TCF/LEF complex into a potent activator of gene expression. This pivotal interaction occurs through the armadillo repeat domain of β-catenin.

To activate transcription, the β-catenin/TCF/LEF complex must recruit additional coactivator proteins. The C-terminal domain of β-catenin is instrumental in this process, directly recruiting the histone acetyltransferase CREB-binding protein (CBP) and its close relative, p300. These enzymes modify chromatin by adding acetyl groups to histone proteins, which relaxes the chromatin structure and facilitates transcription. Furthermore, β-catenin recruits B-cell Lymphoma 9 (BCL9) via its first armadillo repeat. BCL9 acts as an adaptor protein, essential for linking other coactivators to the complex.

The transcriptional activation complex is further stabilized and enhanced by the recruitment of Pygopus (PYGO) and Brahma-related Gene-1 (BRG1). PYGO is brought to the complex through its interaction with BCL9. The PHD finger domain of PYGO is thought to recognize specific histone modifications, helping to anchor the complex to the correct location on the chromatin. BRG1, the core ATPase subunit of the SWI/SNF chromatin-remodeling complex, is recruited by the C-terminal domain of β-catenin. BRG1 uses the energy from ATP to physically alter the chromatin structure, making the DNA more accessible for transcription by RNA polymerase II.

Coactivator Recruitment: CREB-binding Protein (CBP) and B-cell Lymphoma 9 (BCL9)

Interactions with Other Regulatory Proteins

The functional repertoire of β-catenin extends beyond its roles in the destruction complex and transcriptional activation. It interacts with a diverse set of other proteins that modulate its stability, its location within the cell, and its transcriptional activity. These interactions provide additional layers of regulation, fine-tuning the output of the Wnt signaling pathway. For example, proteins involved in nuclear import and export control its access to the nucleus, while other factors can either enhance or inhibit its binding to TCF/LEF, thereby modulating target gene expression. This extensive network of interactions highlights β-catenin's central role as a signaling integrator in the cell.

14-3-3ζ Protein Binding and Stabilization

The 14-3-3ζ protein has been identified as a key interaction partner of β-catenin, playing a significant role in its stabilization and the enhancement of its transcriptional activity. nih.govpnas.org This interaction is often facilitated by the phosphorylation of β-catenin by kinases such as Akt. nih.govpnas.org

Proteomic analyses have revealed that 14-3-3ζ is a component of a β-catenin protein complex. nih.govpnas.org The binding of 14-3-3ζ to phosphorylated β-catenin can lead to the stabilization of β-catenin in the cytoplasm, thereby increasing its steady-state levels and promoting its transcriptional co-activator function. nih.govpnas.org Specifically, Akt-mediated phosphorylation of β-catenin at serine 552 has been shown to enhance its interaction with 14-3-3ζ. rupress.org This interaction sequesters β-catenin in the cytoplasm, preventing its degradation and facilitating its subsequent nuclear translocation to activate target gene expression. nih.govrupress.org

Furthermore, 14-3-3 proteins can form a stable tripartite complex with β-catenin and another protein, Chibby (Cby), which is an inhibitor of β-catenin-mediated transcription. rupress.org The binding of 14-3-3 to phosphorylated Cby leads to the cytoplasmic sequestration of the Cby-β-catenin complex, thereby regulating the subcellular distribution and signaling activity of β-catenin. rupress.orgplos.org

α-Catenin Interactions at Adherens Junctions

At adherens junctions, β-catenin forms a crucial link between the cytoplasmic tail of classical cadherins, such as E-cadherin, and the actin cytoskeleton via its interaction with α-catenin. wikipedia.orgnih.gov This cadherin-catenin complex is fundamental for the establishment and maintenance of cell-cell adhesion. wikipedia.org

The interaction between β-catenin and α-catenin is a critical regulatory point. While it was once thought to be a static linkage, it is now understood to be a dynamic process. sdbonline.org α-Catenin binds to β-catenin as a monomer, but it is as a homodimer that it exhibits a high affinity for F-actin. sdbonline.org The binding sites for β-catenin and for α-catenin homodimerization overlap, suggesting that α-catenin cannot simultaneously bind to both β-catenin and actin filaments. sdbonline.org This has led to a model where the binding of α-catenin to the cadherin-β-catenin complex increases its local concentration at the junction, promoting its dimerization and subsequent interaction with the actin cytoskeleton upon dissociation from β-catenin. sdbonline.org

However, other studies suggest that a persistent physical link between α-catenin and β-catenin is necessary for normal adherens junction function. sdbonline.org The phosphorylation of β-catenin can influence its binding to α-catenin, thereby regulating the assembly and disassembly of adherens junctions. nih.gov For instance, JNK-mediated phosphorylation of β-catenin can affect the association of α-catenin with the adherens junction complex. nih.gov

Post-Translational Modifications Governing β-Catenin Activity

The activity, stability, and subcellular localization of β-catenin are intricately regulated by a variety of post-translational modifications (PTMs), with phosphorylation and ubiquitination being the most extensively studied. cytoskeleton.comresearchgate.net These modifications act as molecular switches that determine whether β-catenin participates in cell adhesion or translocates to the nucleus to activate gene transcription.

Phosphorylation by Kinases

Phosphorylation is a key mechanism controlling β-catenin's fate. nih.gov In the absence of a Wnt signal, a "destruction complex" composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1), targets β-catenin for degradation. embopress.orgcytoskeleton.com

CK1α initiates the process by phosphorylating β-catenin at serine 45 (Ser45). cytoskeleton.comnih.gov This "priming" phosphorylation event allows for the subsequent sequential phosphorylation by GSK3β at threonine 41 (Thr41), serine 37 (Ser37), and serine 33 (Ser33). cytoskeleton.comnih.govbiologists.com

Conversely, other kinases can phosphorylate β-catenin to promote its stabilization and transcriptional activity. For example:

Akt/PKB can phosphorylate β-catenin at Ser552, which promotes its cytoplasmic and nuclear accumulation and enhances its transcriptional activity. nih.gov

p21-activated kinases (PAKs) , such as PAK1 and PAK4, can phosphorylate β-catenin at Ser675, leading to its stabilization and increased transcriptional activity. nih.gov

Receptor tyrosine kinases (RTKs) , like the Epidermal Growth Factor Receptor (EGFR), can directly phosphorylate β-catenin on tyrosine residues, which can disrupt its interaction with cadherins and promote its signaling function. plos.org

Casein Kinase 2 (CK2) phosphorylates β-catenin at Thr393, which leads to its stabilization and increased transcriptional regulation. nih.gov

| Kinase | Phosphorylation Site on β-Catenin | Effect on β-Catenin |

|---|---|---|

| Casein Kinase 1α (CK1α) | Ser45 | Primes for GSK3β phosphorylation, leading to degradation. cytoskeleton.comnih.gov |

| Glycogen Synthase Kinase 3β (GSK3β) | Thr41, Ser37, Ser33 | Marks for ubiquitination and proteasomal degradation. cytoskeleton.comnih.gov |

| Akt/PKB | Ser552 | Promotes stabilization and transcriptional activity. nih.gov |

| p21-activated kinase 1 (PAK1) | Ser675 | Promotes stabilization and transcriptional activity. nih.gov |

| p21-activated kinase 4 (PAK4) | Ser675 | Promotes stabilization and transcriptional activity. nih.gov |

| Casein Kinase 2 (CK2) | Thr393 | Promotes stabilization and transcriptional activity. nih.gov |

| Receptor Tyrosine Kinases (e.g., EGFR) | Tyr142 | Reduces affinity for cadherin, increases cytoplasmic levels and transcriptional activity. plos.org |

Ubiquitination and Proteasomal Degradation Mechanisms

Following phosphorylation by GSK3β, β-catenin is recognized by the F-box protein β-TrCP (beta-transducin repeat-containing protein), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. cytoskeleton.commdpi.com β-TrCP specifically binds to the dually phosphorylated motif on β-catenin's N-terminus. biologists.com

Once recognized, β-TrCP mediates the attachment of ubiquitin chains to specific lysine (B10760008) residues on β-catenin, primarily at Lys19 and Lys49. cytoskeleton.comresearchgate.net This polyubiquitination serves as a signal for the 26S proteasome, which then degrades β-catenin, keeping its cytoplasmic levels low in the absence of Wnt signaling. mdpi.comembopress.orgnih.gov The inhibition of proteasome-mediated proteolysis leads to the accumulation of multi-ubiquitinated forms of β-catenin. embopress.orgnih.gov

Mechanisms of β Catenin Peptide Acetate Action

Influence on β-Catenin Degradation Pathways

Under normal physiological conditions, the concentration of β-catenin in the cytoplasm is kept low through a continuous process of degradation. biorxiv.orgoncotarget.com This process is primarily mediated by a multi-protein complex known as the "destruction complex." webpathology.comoncotarget.com

The destruction complex is composed of several key proteins, including Adenomatous Polyposis Coli (APC), Axin, Casein Kinase 1 (CK1), and Glycogen (B147801) Synthase Kinase 3β (GSK3β). google.comnih.gov Axin acts as a scaffold, bringing together the other components of the complex. nih.govfrontiersin.org In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin. google.comoncotarget.com This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. google.comembopress.org

Research indicates that certain peptides can influence the stability and function of the destruction complex. For instance, some peptides have been shown to disrupt the interactions within the complex, potentially leading to its disassembly and a subsequent increase in stable β-catenin. frontiersin.org Conversely, other therapeutic strategies aim to restore the function of a compromised destruction complex, which is often mutated in cancers, to promote β-catenin degradation. webpathology.com

The final step in the canonical β-catenin degradation pathway is its recognition by the E3 ubiquitin ligase β-TrCP, which leads to poly-ubiquitination. nih.govfrontiersin.org This chain of ubiquitin molecules serves as a signal for the 26S proteasome to degrade the β-catenin protein. biorxiv.orgembopress.org

Innovative therapeutic approaches have explored the use of "peptide-guided" strategies to enhance β-catenin degradation. These strategies involve designing peptides that can simultaneously bind to β-catenin and recruit an E3 ubiquitin ligase, thereby artificially inducing its ubiquitination and subsequent proteasomal degradation. nih.gov For example, multifunctional stapled peptides have been developed that link a β-catenin binding moiety to a moiety that interacts with an E3 ubiquitin ligase like MDM2, effectively hijacking the ubiquitin-proteasome system to target β-catenin. nih.gov This approach has shown promise in reducing endogenous β-catenin levels in cancer cell lines. nih.gov

While the destruction complex-mediated pathway is the primary route for β-catenin degradation, evidence suggests the existence of non-canonical, or alternative, degradation mechanisms. These pathways can operate independently of the core components of the destruction complex, such as GSK3β. nih.gov

One such non-canonical pathway involves IκB kinase β (IKKβ), which has been shown to directly phosphorylate β-catenin, leading to its proteasomal degradation in a GSK3β-independent manner. nih.gov This alternative route of degradation has been observed in specific cellular contexts, such as during hyperammonemia. nih.gov Additionally, some studies suggest that β-catenin can be targeted for autophagy-dependent degradation through its interaction with the protein LC3. oncotarget.com The development of peptides that can specifically modulate these non-canonical pathways could offer new therapeutic avenues.

Peptide-Guided Ubiquitination and Proteasomal Degradation

Role in β-Catenin Biomolecular Condensate Formation and Function

Recent research has highlighted the importance of biomolecular condensates in cellular organization and function. nih.gov These are membrane-less organelles formed through liquid-liquid phase separation of proteins and other macromolecules. nih.gov β-catenin has been shown to form such condensates, and this process is increasingly recognized as a critical aspect of its function as a transcriptional co-activator. nih.govplos.org

β-catenin can form both homotypic condensates (composed primarily of β-catenin molecules) and heterotypic condensates (formed with other proteins). nih.gov The formation of these condensates is driven by weak, multivalent interactions, often involving intrinsically disordered regions (IDRs) within the proteins. nih.govbiorxiv.org

The terminal IDRs of β-catenin are essential for its ability to form these condensates. nih.govbiorxiv.org Peptides that bind to β-catenin can interfere with these interactions, thereby disrupting the formation of both homotypic and heterotypic condensates. nih.govnih.gov For instance, peptides derived from proteins that naturally interact with β-catenin, such as TCF/LEF transcription factors, can inhibit the formation of β-catenin condensates. nih.gov This disruption of condensate formation has been linked to a decrease in Wnt-driven transcription and cancer cell growth. nih.gov

The dynamics of biomolecular condensates are heavily influenced by the specific amino acid residues within the interacting proteins. Aromatic residues, such as tyrosine and phenylalanine, play a particularly important role in the formation and stability of these condensates through π-π and cation-π interactions. nih.govaip.org

The IDRs of β-catenin contain several aromatic residues that are critical for its ability to form condensates. nih.govbiorxiv.org Mutation or modification of these aromatic residues has been shown to impair condensate formation and, consequently, the transcriptional activity of β-catenin. nih.gov Peptides designed to interact with these aromatic residues or mimic their interactions could therefore be used to modulate the formation and properties of β-catenin condensates. By altering the contributions of these key residues, it may be possible to control the assembly, disassembly, and functional output of these important signaling hubs. nih.gov

Impact on Cellular Processes and Transcriptional Networks

Regulation of Cell Proliferation and Growth

The nuclear accumulation of β-catenin is a pivotal event that stimulates cell proliferation and growth. By forming a complex with TCF/LEF transcription factors, β-catenin drives the expression of essential genes that regulate the cell cycle. oncotarget.commolbiolcell.org Key among these target genes are the proto-oncogene MYC, which encodes a transcription factor that fosters cell growth, and CCND1, the gene for Cyclin D1. oncotarget.comfrontiersin.org Cyclin D1 is a critical regulator that facilitates the transition from the G1 to the S phase of the cell cycle, thereby promoting cell division. molbiolcell.orgfrontiersin.org The aberrant activation of the Wnt/β-catenin pathway, resulting in elevated levels of nuclear β-catenin, is a frequent occurrence in many forms of cancer, where it contributes to unchecked cell proliferation. nih.gov For example, mutations in the APC gene, a component of the β-catenin destruction complex, are common in colorectal cancer and lead to the constitutive activation of β-catenin signaling, which in turn fuels tumor development. glpbio.com

Influence on Cell Fate Determination and Differentiation

The Wnt/β-catenin signaling pathway is a master regulator of cell fate decisions and differentiation programs throughout embryonic development and within adult stem cell populations. frontiersin.org The concentration and duration of β-catenin activity can determine the developmental trajectory of various cell lineages.

In the developing nervous system, Wnt/β-catenin signaling has a complex and context-dependent role. While it is important for the proliferation of neural progenitor cells, its influence on their differentiation is multifaceted. Some research indicates that sustained β-catenin signaling can hinder neuronal differentiation, thereby preserving the progenitor cell state. Conversely, other studies have shown that at specific times and in particular regions of the developing brain, Wnt/β-catenin signaling can encourage the differentiation of specific neuronal subtypes. The precise effect of β-catenin on neuronal differentiation is often modulated by interactions with other signaling pathways, such as Notch and FGF.

The Wnt/β-catenin pathway is a strong promoter of bone formation. It is vital for guiding mesenchymal stem cells toward the osteoblast lineage and for the proper functioning of mature osteoblasts. The activation of β-catenin in these stem cells triggers the expression of key osteogenic transcription factors, most notably RUNX2. RUNX2 is widely regarded as the principal regulator of osteoblast differentiation. In addition, β-catenin stimulates the expression of other crucial osteogenic markers, including SP7 (Osterix), alkaline phosphatase (ALPL), and collagen type I (COL1A1).

Neuronal Differentiation Modulation

Control of Cell Migration and Invasion

Beta-catenin's role in cell migration and invasion is complex. As a component of adherens junctions, β-catenin's interaction with E-cadherin helps to preserve epithelial structure and inhibit cell movement. molbiolcell.org However, when acting as a nuclear signaling molecule, β-catenin can actively promote cell migration and invasion. nih.gov Nuclear β-catenin can increase the expression of genes that facilitate these processes, such as those encoding matrix metalloproteinases (MMPs) like MMP7 and MMP9, which break down the extracellular matrix. frontiersin.org It can also induce the expression of transcription factors that drive the epithelial-mesenchymal transition (EMT), a process that gives cells migratory and invasive capabilities. nih.gov

Modulation of Apoptosis and Cell Survival Pathways

The Wnt/β-catenin pathway is generally recognized for promoting cell survival and inhibiting apoptosis, or programmed cell death. nih.gov By activating the transcription of pro-survival genes, β-catenin can protect cells from apoptosis. nih.gov A key anti-apoptotic target of β-catenin is SURVIVIN (also known as BIRC5), a member of the inhibitor of apoptosis protein (IAP) family. glpbio.com Survivin plays a role in both regulating mitosis and blocking the activity of caspases, which are the primary executioners of apoptosis. nih.gov Interestingly, some studies have shown that overexpression of β-catenin can also induce apoptosis, independently of its transcriptional co-activation function with LEF-1. molbiolcell.org This suggests that β-catenin's impact on cell survival is highly context-dependent. Silencing β-catenin has been shown to induce both autophagy and apoptosis in multiple myeloma cells, leading to increased expression of pro-apoptotic proteins like Bax and active caspase-3, and decreased expression of the anti-apoptotic protein Bcl-2. nih.gov

Alteration of Wnt Target Gene Expression Profiles

The transcriptional effects of the Wnt/β-catenin pathway are highly specific to the cellular context, leading to the regulation of a varied group of target genes. The particular genes that are activated or repressed by β-catenin are dependent on the cell type, its developmental stage, and the influence of other regulatory factors. plos.org Beyond the genes previously mentioned, the Wnt/β-catenin pathway governs a broad range of genes involved in numerous cellular functions. For instance, in embryonic stem cells, β-catenin works with other pluripotency factors to maintain their undifferentiated state. In the intestine, the Wnt pathway is the main force behind the maintenance of crypt stem cells and the proliferation of their progeny through the regulation of genes such as LGR5 and ASCL2. oncotarget.com The table below summarizes key Wnt/β-catenin target genes and their roles in different cellular contexts.

| Gene | Function | Cellular Process |

| MYC | Transcription factor | Cell proliferation, growth frontiersin.org |

| CCND1 | Cell cycle regulator (Cyclin D1) | Cell cycle progression frontiersin.org |

| RUNX2 | Master transcription factor | Osteogenic differentiation |

| SP7 | Transcription factor (Osterix) | Osteogenic differentiation |

| MMP7 | Matrix metalloproteinase-7 | Extracellular matrix degradation, invasion frontiersin.org |

| SNAI1 | Transcription factor (Snail) | Epithelial-mesenchymal transition, migration |

| SURVIVIN | Inhibitor of apoptosis protein | Inhibition of apoptosis, cell survival nih.gov |

| LGR5 | Wnt receptor component | Stem cell maintenance oncotarget.com |

| ASCL2 | Transcription factor | Intestinal stem cell specification oncotarget.com |

Upregulation/Downregulation of Oncogenes (e.g., c-Myc, Cyclin D1)

The aberrant activation of the Wnt/beta-catenin signaling pathway is a hallmark of numerous cancers. pnas.orgembopress.org This sustained signaling leads to the accumulation of beta-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes, including the prominent oncogenes c-Myc and Cyclin D1. wikipedia.orgplos.org

The products of these genes are potent regulators of cell cycle progression. Cyclin D1 is a crucial component of the cell cycle machinery that promotes the transition from the G1 to the S phase. wikipedia.org Similarly, c-Myc is a transcription factor that orchestrates the expression of a multitude of genes involved in cell growth, proliferation, and metabolism. plos.org The direct upregulation of c-Myc and Cyclin D1 by beta-catenin provides a direct link between Wnt signaling and tumorigenesis.

Research utilizing synthetic peptides that interfere with the beta-catenin/TCF interaction has demonstrated a consequential downregulation of these oncogenes. By preventing beta-catenin from binding to the promoters of its target genes, these peptides can effectively silence the expression of c-Myc and Cyclin D1, leading to cell cycle arrest and reduced proliferation in cancer cells dependent on Wnt signaling. researchgate.net

Table 1: Impact of beta-Catenin Activity on Oncogene Expression

| Gene | Function | Effect of Nuclear beta-Catenin Accumulation |

| c-Myc | Transcription factor regulating cell growth and proliferation. | Upregulation of gene expression. plos.org |

| Cyclin D1 | Key regulator of the G1-S phase transition in the cell cycle. | Upregulation of gene expression. wikipedia.org |

Regulation of Genes Involved in Differentiation and Tissue Homeostasis (e.g., Runx2, OPN, BMP2)

Beyond its role in proliferation, beta-catenin is a pivotal regulator of cell fate decisions and tissue homeostasis. A prime example of this is its role in osteoblast differentiation and bone formation. Beta-catenin signaling is intricately linked with the expression of key genes that govern the development of bone-forming cells.

Runx2 (Runt-related transcription factor 2) is considered a master regulator of osteoblast differentiation. Beta-catenin can directly and indirectly influence Runx2 expression and activity. The promoter of Runx2 contains binding sites for TCF/LEF, allowing for direct transcriptional activation by the beta-catenin/TCF complex. researchgate.net Furthermore, beta-catenin can physically interact with Runx2, enhancing its transcriptional activity on downstream target genes.

OPN (Osteopontin) and BMP2 (Bone Morphogenetic Protein 2) are also critical for bone formation and are subject to regulation by beta-catenin. OPN is a secreted phosphoprotein involved in bone matrix mineralization, and its expression is often correlated with osteoblast activity. Studies have shown that activation of the Wnt/beta-catenin pathway can lead to increased expression of OPN. BMP2 is a growth factor that potently induces osteoblast differentiation. The relationship between beta-catenin and BMP2 is complex, with evidence of crosstalk and feedback loops between the Wnt and BMP signaling pathways. For instance, beta-catenin has been shown to be required for BMP2-mediated osteoblast differentiation. Conversely, some studies suggest that sustained beta-catenin activation might suppress BMP2 expression under certain conditions.

Table 2: beta-Catenin's Regulatory Effects on Differentiation and Homeostasis Genes

| Gene | Function | Effect of beta-Catenin Signaling |

| Runx2 | Master transcription factor for osteoblast differentiation. | Upregulation and enhancement of transcriptional activity. researchgate.net |

| OPN | Bone matrix protein involved in mineralization. | Upregulation of expression. |

| BMP2 | Growth factor that induces osteogenic differentiation. | Required for BMP2-mediated differentiation; complex regulatory relationship. |

Interplay with Telomerase Reverse Transcriptase (TERT) Expression

Telomerase reverse transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is responsible for maintaining telomere length at the ends of chromosomes. The reactivation of TERT is a critical step for cancer cells to achieve replicative immortality. A growing body of evidence has established a significant interplay between beta-catenin signaling and TERT expression.

This relationship appears to be a positive feedback loop. On one hand, beta-catenin can directly activate the transcription of the TERT gene. The TERT promoter contains TCF/LEF binding sites, making it a direct target of the canonical Wnt pathway. This provides another mechanism by which beta-catenin contributes to oncogenesis by promoting cellular immortalization.

On the other hand, TERT itself can act as a transcriptional co-factor for beta-catenin. researchgate.net TERT can be recruited to the promoters of Wnt target genes, where it enhances the transcriptional activity of the beta-catenin/TCF complex. This reciprocal regulation creates a self-reinforcing loop that amplifies Wnt signaling and promotes the expression of genes involved in proliferation and stemness. This interplay has been observed in various contexts, including embryonic stem cells and cancer.

Table 3: The Interplay Between beta-Catenin and TERT

| Molecule | Interaction with the Other | Consequence |

| beta-Catenin | Directly binds to the TERT promoter to activate its transcription. | Increased TERT expression, promoting telomere maintenance and cellular immortalization. |

| TERT | Acts as a transcriptional co-factor for the beta-catenin/TCF complex. researchgate.net | Enhanced expression of Wnt target genes, amplifying the oncogenic signaling pathway. |

Peptide Design, Engineering, and Delivery Strategies

Rational Design Principles for β-Catenin Targeting Peptides

The creation of effective β-catenin-targeting peptides relies on a deep understanding of the protein's structure and its interaction interfaces. Rational design strategies aim to create peptides that can effectively bind to β-catenin and disrupt its native protein-protein interactions (PPIs).

Mimicry of Endogenous Helical Motifs

A primary strategy in designing β-catenin inhibitors is to mimic the α-helical domains of its natural binding partners. nih.govnih.gov β-catenin possesses a long, positively charged groove on its surface that accommodates the helical regions of various interacting proteins, including T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF), Axin, and B-cell lymphoma 9 (BCL9). tandfonline.com By creating synthetic peptides that replicate these helical motifs, researchers can develop competitive inhibitors that block these crucial interactions. nih.gov

For instance, the β-catenin binding domain of Axin adopts an α-helical structure to bind with β-catenin. nih.gov This observation has served as a template for designing peptide-based inhibitors. Similarly, the α-helical HD2 domain of BCL9, which binds to a distinct groove on β-catenin, has been used as a blueprint for developing inhibitors that disrupt the β-catenin/BCL9 interaction. pnas.orggoogle.com The goal is to design peptides that not only mimic the structure but also the key binding residues of the natural ligands to achieve high affinity and specificity. nih.gov

Stabilization of Bioactive Conformations (e.g., α-helical)

A significant challenge with short, linear peptides is their tendency to adopt random, unstructured conformations in solution, which reduces their binding efficiency and makes them susceptible to proteolytic degradation. epfl.ch To overcome this, various strategies have been developed to stabilize the bioactive α-helical conformation of these peptides.

One of the most successful approaches is "hydrocarbon stapling." This technique involves introducing two olefin-bearing non-natural amino acids into the peptide sequence, typically at the i and i+4 or i and i+7 positions on the non-interacting face of the helix. nih.gov A ruthenium-catalyzed olefin metathesis reaction then creates a covalent hydrocarbon "staple" that locks the peptide into an α-helical conformation. nih.govfrontiersin.org This stabilization has been shown to increase the peptide's helicity, binding affinity, and resistance to proteases. nih.gov

Other methods to stabilize helical structures include the use of lactam or disulfide cross-links, N-capping, β-methylation, and the incorporation of hydrogen bond surrogates. google.com Additionally, chemical bridges using linkers like dibromomethylbenzene (DBMB) and cyanodibenzofuranylmethyl-oxy-butanoic acid bis(N-hydroxysuccinimide) ester (CDCB) have been employed to cyclize and stabilize peptides in their α-helical form. epfl.ch

Classes of β-Catenin Modulating Peptides

Building on these design principles, several classes of β-catenin modulating peptides have been developed, each with distinct structural features and mechanisms of action.

Hydrocarbon-Stapled Peptides (e.g., StAx peptides)

Hydrocarbon-stapled peptides are a prominent class of β-catenin inhibitors designed to mimic the α-helical domains of β-catenin's binding partners. nih.gov A notable example is the StAx (Stapled Axin) series of peptides, which were derived from the β-catenin binding domain of Axin. nih.govnih.gov

Through a process of sequence modification and optimization using techniques like phage display, researchers developed stapled peptides such as StAx-35 and StAx-35R, which exhibit high affinity for β-catenin. nih.gov The N-terminally acetylated version, aStAx-35, was successfully co-crystallized with β-catenin, providing structural confirmation of its binding mode. nih.gov These peptides have demonstrated the ability to penetrate cells and selectively inhibit Wnt/β-catenin signaling. nih.gov Further modifications, such as the addition of a nuclear localization signal (NLS) and replacement of arginine with homoarginine, led to the creation of NLS-StAx-h, a peptide with enhanced properties. researchgate.netresearchgate.net

Similarly, stapled peptides mimicking the HD2 domain of BCL9, termed SAH-BCL9, have been created. nih.govfrontiersin.org These peptides, such as SAH-BCL9B, effectively disrupt the β-catenin/BCL9 complex, leading to the suppression of Wnt transcriptional activity. tandfonline.comnih.gov

| Stapled Peptide | Target Interaction | Key Features |

| StAx-35 | β-catenin/TCF | Axin-derived, hydrocarbon stapled, high affinity (KD = 13 nM). nih.gov |

| StAx-35R | β-catenin/TCF | Axin-derived, hydrocarbon stapled, high affinity (KD = 53 nM). nih.gov |

| aStAx-35 | β-catenin/TCF | N-terminally acetylated StAx-35, co-crystallized with β-catenin. nih.gov |

| NLS-StAx-h | β-catenin/TCF | Optimized StAx peptide with an added NLS for nuclear targeting. researchgate.netresearchgate.net |

| SAH-BCL9B | β-catenin/BCL9 | BCL9 HD2 domain mimic, hydrocarbon stapled, inhibits Wnt activity. nih.govfrontiersin.org |

Sulfono-γ-AApeptidomimetics

Sulfono-γ-AApeptides represent a novel class of peptidomimetics designed to mimic α-helical structures. pnas.orgnih.gov These are oligomers of N-acylated-N-aminoethyl amino acids that can adopt a stable helical conformation similar to a natural α-helix. frontiersin.orgmdpi.com This stability is enhanced by intramolecular hydrogen bonds, including those involving the sulfonyl groups. frontiersin.org

Researchers have successfully designed a series of helical sulfono-γ-AApeptides that mimic the binding mode of the BCL9 α-helical domain. nih.govnih.gov These peptidomimetics have been shown to be potent and selective inhibitors of the β-catenin/BCL9 interaction. pnas.orgpnas.org A key advantage of sulfono-γ-AApeptides is their remarkable resistance to proteolytic degradation, a common issue with natural peptides. pnas.orgnih.gov Studies have demonstrated that these compounds can penetrate cells, bind to β-catenin, and disrupt the β-catenin/BCL9 complex, thereby inhibiting the Wnt/β-catenin signaling pathway. pnas.orgnih.gov For example, a designed sulfono-γ-AApeptide was found to disrupt the β-catenin/BCL9 interaction with an IC50 value of 0.74 μM, making it more potent than the corresponding natural BCL9 peptide. pnas.orgmdpi.com

| Sulfono-γ-AApeptide | Target Interaction | Key Features |

| BCL9 Mimic 2 | β-catenin/BCL9 | Disrupts PPI with Ki of 0.64 µM and IC50 of 0.74 µM. pnas.org |

| BCL9 Mimic 6 | β-catenin/BCL9 | Shows a Kd of 0.43 μM for β-catenin binding. pnas.org |

Peptides with Modified Amino Acid Sequences

Beyond stapling and the use of unnatural backbones, the modification of amino acid sequences plays a crucial role in the development of β-catenin targeting peptides. This can involve the substitution of natural amino acids with non-canonical ones or the truncation and optimization of peptide sequences.

For instance, the development of StAx peptides involved not only stapling but also extensive sequence optimization through phage display to improve binding affinity. nih.gov In another approach, researchers have used in silico design methods, combining deep learning and molecular dynamics simulations, to generate novel peptide sequences with enhanced binding affinities for β-catenin. nih.govresearchgate.net This has led to the design of peptides that inhibit the β-catenin/TCF interaction with improved potency. nih.gov

Furthermore, modifications can be made to improve cell permeability. The conjugation of cell-penetrating peptides (CPPs), such as Penetratin, to β-catenin inhibitory peptides has been shown to enhance their cellular uptake and activity. nih.gov For example, a CPP-conjugated, stapled peptide derived from Liver Receptor Homolog-1 (LRH-1) demonstrated significant inhibitory activity. nih.gov The modification of peptide sequences is a continuous process, often guided by structural data and computational modeling, to fine-tune the properties of β-catenin targeting agents.

Delivery Systems for Peptide Therapeutics in Research Models

To further enhance the delivery and efficacy of peptide-based therapeutics targeting β-catenin, various advanced delivery systems are being explored in research settings. These systems aim to protect the peptide from degradation, improve its targeting to specific cells, and even enable controlled activation.

1 Magnetic Nanoparticle Conjugation for Remote Activation

Magnetic nanoparticles (MNPs) offer a versatile platform for the delivery and remote activation of therapeutic peptides. mdpi.com Peptides targeting components of the Wnt/β-catenin pathway can be conjugated to the surface of MNPs. nih.gov This conjugation can alter the surface properties of the nanoparticles, as confirmed by changes in size and surface charge. mdpi.com

One innovative application involves using an external magnetic field to mechanically stimulate the nanoparticle-peptide conjugate. This stimulation can, in turn, activate signaling pathways. For example, MNPs functionalized with a Wnt-mimicking peptide have been shown to initiate Wnt/β-catenin signaling upon exposure to a magnetic field. mdpi.com This approach allows for spatial and temporal control over the activation of the therapeutic peptide. Furthermore, MNP-based carriers can also serve as contrast agents for magnetic resonance imaging (MRI), enabling the tracking of their delivery to target tissues. nih.gov

Endocytosis Pathways (Clathrin- and Caveolin-Independent)

2 Lipid Nanoparticle (LNP)-Encapsulated mRNA Delivery for Peptide Expression

An alternative to delivering the peptide itself is to deliver the genetic instructions—in the form of messenger RNA (mRNA)—for the cell to produce the therapeutic peptide. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery. biorxiv.orgnih.gov This technology has been successfully used to deliver mRNA encoding for proteins that can modulate the β-catenin pathway.

For instance, LNPs have been used to deliver mRNA encoding for a peptide-guided ubiquitin-activating enzyme that selectively degrades the pathogenic pool of β-catenin in cancer cells. biorxiv.org This approach not only suppressed Wnt/β-catenin signaling but also impaired tumor cell survival. biorxiv.org In another study, LNPs were used to deliver mRNA for WNT16, which helped to maintain cartilage homeostasis by antagonizing the canonical β-catenin pathway. nih.gov

The composition of the LNP is critical for its efficacy. Different ionizable lipids, such as SM-102, have been optimized for efficient mRNA delivery and subsequent protein expression. nih.gov This strategy has shown promise in preclinical models for promoting bone formation by delivering β-catenin-encoding mRNA. nih.gov Furthermore, LNP technology has been utilized to deliver peptide-based degraders (PepTACs) that target β-catenin, demonstrating a reduction in its levels in vivo. researchgate.netbiorxiv.org

| Delivery System | Cargo | Target/Application | Key Findings |

| Magnetic Nanoparticles (MNPs) | Wnt-mimicking peptide | Wnt/β-catenin signaling | Remote activation of signaling via magnetic field mdpi.com |

| Lipid Nanoparticles (LNPs) | mRNA for peptide-guided ubiquitin-activating enzyme | Pathogenic β-catenin in colorectal cancer | Selective knockdown of pathogenic β-catenin and tumor suppression biorxiv.org |

| Lipid Nanoparticles (LNPs) | mRNA for WNT16 | Cartilage homeostasis | Antagonized β-catenin signaling and reduced chondrocyte apoptosis nih.gov |

| Lipid Nanoparticles (LNPs) | β-catenin mRNA | Bone fracture repair | Enhanced bone formation in a murine model nih.gov |

| Lipid Nanoparticles (LNPs) | β-catenin targeting PepTAC | β-catenin degradation | Reduction of β-catenin levels in the liver of mice researchgate.netbiorxiv.org |

Pre Clinical Research Applications and in Vitro/in Vivo Models

In Vitro Studies on Cell Lines

In vitro studies utilizing cultured cell lines are fundamental to molecular and cellular biology research. Beta-Catenin peptide acetate (B1210297) is frequently employed in these systems to modulate the Wnt/β-catenin pathway and observe the downstream consequences.

Cancer Cell Lines (e.g., DLD1, SW480, MCF-7) for Oncogenic Wnt Signaling Inhibition

The Wnt/β-catenin signaling pathway is often aberrantly activated in various cancers, making it a prime target for therapeutic intervention. oncotarget.com Cell lines such as DLD1 and SW480 (colorectal cancer) and MCF-7 (breast cancer) are commonly used to study the effects of inhibiting this pathway. nih.govresearchgate.net In these cells, mutations in components of the β-catenin destruction complex, such as adenomatous polyposis coli (APC), lead to the stabilization and nuclear accumulation of β-catenin, driving oncogenic gene expression. oncotarget.comnih.gov

Research has shown that targeting the interaction between β-catenin and its coactivators, such as B-cell lymphoma 9 (BCL9), can suppress the oncogenic capacity of these cancer cells. researchgate.netnih.gov Peptides designed to disrupt this interaction have been shown to inhibit the growth of Wnt-dependent cancer cell lines. researchgate.net For instance, studies have demonstrated that specific peptides can reduce the expression of β-catenin target genes like c-Myc and Cyclin D1, which are critical for tumor progression. oncotarget.comnih.gov

| Cell Line | Cancer Type | Key Research Finding with Beta-Catenin Peptides | Reference |

|---|---|---|---|

| DLD1 | Colorectal Cancer | Inhibition of Wnt/β-catenin signaling and reduction of cell viability. | mdpi.com |

| SW480 | Colorectal Cancer | Disruption of β-catenin/BCL9 interaction, leading to suppressed transactivation of β-catenin signaling. | nih.gov |

| MCF-7 | Breast Cancer | Inhibition of Wnt signaling by decreasing β-catenin levels in both the nucleus and cytoplasm. | mdpi.com |

Neuronal Cell Lines (e.g., SH-SY5Y) for Differentiation Studies

The SH-SY5Y neuroblastoma cell line is a widely used model for studying neuronal differentiation and neurodegenerative diseases. nih.govmdpi.com The Wnt/β-catenin pathway plays a crucial role in neuronal development, including progenitor cell proliferation and differentiation. nih.govresearchgate.net

Studies have utilized SH-SY5Y cells to investigate how modulation of Wnt signaling affects neuronal fate. For example, activation of the Wnt pathway in these cells, sometimes in combination with other factors like retinoic acid, can promote differentiation towards a dopaminergic neuron phenotype. nih.govresearchgate.net This is often assessed by measuring the expression of dopaminergic markers and observing the translocation of β-catenin to the nucleus. nih.gov The use of peptides that modulate Wnt signaling has been instrumental in these studies. nih.govresearchgate.net

Mesenchymal Stem Cells (e.g., BMSCs) for Osteogenesis and Apoptosis Research

Bone marrow-derived mesenchymal stem cells (BMSCs) are multipotent cells that can differentiate into various cell types, including osteoblasts (bone-forming cells) and adipocytes (fat cells). nih.govresearchgate.net The Wnt/β-catenin signaling pathway is a key regulator of this differentiation process, promoting osteogenesis while inhibiting adipogenesis. nih.govaging-us.com

In vitro studies with BMSCs have shown that activation of the Wnt/β-catenin pathway can enhance osteogenic differentiation and reduce apoptosis. aging-us.com This is often achieved by inhibiting glycogen (B147801) synthase kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. aging-us.com Peptides that activate Wnt signaling have been shown to promote the nuclear translocation of β-catenin and subsequent expression of osteogenic markers. frontiersin.org

Reporter Assays (e.g., TOPFLASH) for Transcriptional Activity

To quantify the activity of the Wnt/β-catenin signaling pathway, researchers commonly use reporter assays. The TOPFLASH reporter system is a widely used tool for this purpose. biorxiv.orgnih.gov This system utilizes a plasmid containing multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a luciferase reporter gene. biorxiv.orgnih.gov When β-catenin is active and translocates to the nucleus, it binds to TCF/LEF, leading to the transcription of the luciferase gene and a measurable light signal. biorxiv.orgnih.gov

Conversely, a FOPFLASH plasmid with mutated TCF/LEF binding sites serves as a negative control. nih.gov Beta-catenin peptides are often tested in conjunction with these reporter assays to determine their effect on β-catenin-mediated transcriptional activation. biorxiv.orggoogle.com A reduction in luciferase activity in TOPFLASH assays following peptide treatment indicates successful inhibition of the Wnt/β-catenin pathway. biorxiv.org

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Mass Spectrometry)

Understanding the protein-protein interactions (PPIs) of β-catenin is crucial for elucidating its function. nih.gov Techniques like co-immunoprecipitation (Co-IP) and mass spectrometry (MS) are powerful tools for identifying β-catenin's binding partners. nih.govmq.edu.au

Co-IP involves using an antibody to pull down β-catenin from a cell lysate, along with any proteins it is bound to. nih.gov These interacting proteins can then be identified by Western blotting or mass spectrometry. nih.govnih.gov Mass spectrometry-based approaches, such as affinity purification-mass spectrometry (AP-MS) and quantitative immunoprecipitation combined with knockdown (QUICK), have been used to identify numerous known and novel β-catenin interactors in various cell types, including colon cancer cells. nih.govmq.edu.aucuni.cz These studies have confirmed interactions with proteins like TCF4, α-catenin, and components of the BCL9/Pygo complex. nih.govcuni.cz Peptides designed to disrupt specific β-catenin PPIs can be validated using these assays. nih.govgoogle.com

| Assay | Purpose | Example Finding | Reference |

|---|---|---|---|

| Co-immunoprecipitation (Co-IP) | To identify direct and indirect binding partners of a protein of interest. | Demonstrated the interaction of β-catenin with E-cadherin. | elifesciences.org |

| Mass Spectrometry (MS) | To identify a large number of proteins in a complex mixture, such as a Co-IP eluate. | Identified 436 putative β-catenin interactors in SW480 colon cancer cells. | nih.gov |

Cellular Imaging Techniques (e.g., Immunofluorescence) for Localization and Condensate Analysis

Immunofluorescence is a widely used technique to visualize the subcellular localization of proteins. researchgate.netnih.gov In the context of Wnt signaling, it is used to observe the translocation of β-catenin from the cytoplasm to the nucleus upon pathway activation. researchgate.netmolbiolcell.org Antibodies specific to β-catenin are used to label the protein, which can then be visualized using a fluorescence microscope. elifesciences.orgresearchgate.net This technique has been instrumental in confirming that certain peptides or treatments can prevent the nuclear accumulation of β-catenin. researchgate.net

More recently, research has focused on the formation of biomolecular condensates (BMCs) by β-catenin. nih.govbiorxiv.org These are membrane-less organelles that form through liquid-liquid phase separation and are thought to be important for transcriptional regulation. nih.govresearchgate.net Cellular imaging techniques are crucial for studying the formation and disruption of these condensates. nih.gov It has been shown that peptides can be used to perturb these condensates, thereby inhibiting β-catenin-driven transcriptional activation. nih.gov

Gene and Protein Expression Analysis

The functional activity of beta-Catenin peptide acetate and its influence on the Wnt/β-catenin signaling pathway are frequently assessed using gene and protein expression analysis techniques. The most common methods employed are Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blotting. These analyses allow researchers to quantify changes in the expression levels of β-catenin itself, as well as its downstream target genes, providing insights into the peptide's mechanism of action.

Western Blotting is utilized to detect and quantify the levels of specific proteins within a sample. In the context of beta-Catenin peptide acetate research, Western blots are crucial for determining the total amount of β-catenin protein, its phosphorylated form (which is targeted for degradation), and its localization within cellular compartments (cytoplasmic vs. nuclear). nih.govresearchgate.net For instance, a decrease in phosphorylated β-catenin and a corresponding increase in total and nuclear β-catenin following treatment with a Wnt pathway activator would suggest that the signaling cascade is active. plos.org Conversely, peptides designed to inhibit the pathway would be expected to show a decrease in total β-catenin levels or prevent its nuclear accumulation. nih.govresearchgate.net

RT-PCR , specifically quantitative RT-PCR (qRT-PCR), is employed to measure the mRNA levels of target genes. Since β-catenin, upon translocation to the nucleus, acts as a transcriptional co-activator, its activity directly influences the expression of numerous genes. nih.gov Researchers use qRT-PCR to measure the expression of well-known Wnt target genes such as AXIN2, LEF1, LGR5, c-myc, and Cyclin D1. pnas.orgnih.govelifesciences.org An increase in the mRNA levels of these genes serves as a reliable indicator of Wnt/β-catenin pathway activation. pnas.orgjneurosci.org Conversely, a reduction in their expression following treatment with an inhibitory peptide would confirm its efficacy in blocking the signaling pathway. nih.govpnas.org

For example, studies have shown that treatment of colorectal cancer cell lines with stapled peptides targeting the β-catenin/TCF interaction leads to a significant reduction in the mRNA levels of LEF1, LGR5, and AXIN2. pnas.org Similarly, the knockdown of β-catenin using RNA interference (RNAi) results in a marked decrease in both β-catenin mRNA and protein levels, as confirmed by RT-PCR and Western blot, respectively. nih.gov

Table 1: Gene and Protein Expression Analysis Findings

| Technique | Target Analyte | Experimental Model | Observed Effect of Wnt/β-catenin Pathway Modulation | Reference |

|---|---|---|---|---|

| Western Blot | β-catenin Protein | HeLaT-β-catenin-RNAi cells | Reduced protein levels after DOX-induced RNAi expression. | nih.gov |

| RT-PCR | β-catenin mRNA | HeLaT-β-catenin-RNAi cells | Significantly reduced mRNA levels after 3 days of DOX treatment. | nih.gov |

| qRT-PCR | LEF1, LGR5, AXIN2 mRNA | DLD1 and SW480 colorectal cancer cells | Substantial reduction in mRNA levels after treatment with StAx peptides. | pnas.org |

| Western Blot | MPZ, PMP22, β-catenin proteins | MSC80 Schwann cells | Marked increase in protein levels after treatment with Wnt1. | jneurosci.org |

| RT-qPCR | AXIN2 mRNA | HCT116 colon cancer cells | Reduction in mRNA levels upon siRNA-mediated silencing of β-catenin. | elifesciences.org |

| Western Blot | Phosphorylated β-catenin | Rat hippocampus | Increased phosphorylation (inactivation) after developmental lead exposure. | plos.org |

In Vivo Pre-Clinical Models

Rodent Models (e.g., mice, rats) for Disease Mechanisms

Rodent models are indispensable for studying the in vivo effects of beta-Catenin peptide acetate and understanding its role in various disease mechanisms. Mice and rats are commonly used to create models that mimic human diseases where the Wnt/β-catenin pathway is dysregulated.

For instance, in cancer research, xenograft models are frequently established by implanting human cancer cells into immunodeficient mice, such as BALB/c nude mice. google.com These models are then used to assess the in vivo efficacy of peptides designed to inhibit β-catenin signaling. The growth, metastasis, and angiogenesis of tumors can be monitored following treatment with the peptide. frontiersin.org

In the context of neurodevelopmental and neurodegenerative disorders, rodent models have been used to investigate the impact of environmental factors on the Wnt/β-catenin pathway. For example, studies on developmental lead exposure in Sprague-Dawley rats have shown that lead can impair the Wnt/β-catenin pathway in the developing hippocampus, leading to decreased spine density in pyramidal neurons. plos.org These studies often involve analyzing brain tissue from the treated animals to measure changes in the expression and phosphorylation status of β-catenin and its downstream targets. plos.org

Furthermore, genetically engineered mouse models are powerful tools for dissecting the precise role of β-catenin in development and disease. For example, mice with a hepatocyte-specific knockout of β-catenin have been instrumental in demonstrating the compensatory role of γ-catenin in maintaining cell adhesion in the liver. nih.gov Mouse models are also used to study the effects of Wnt/β-catenin signaling on cellular senescence in the brain. frontiersin.org

Ex Vivo Tissue Slice Studies (e.g., postnatal rat brain slices)

Ex vivo tissue slice cultures, particularly from the postnatal rat brain, offer a valuable intermediate between in vitro cell culture and in vivo animal models. This approach allows for the study of cellular and molecular processes within a more preserved tissue architecture.

Research has utilized ex vivo postnatal rat brain slices to model the developing nigrostriatal pathway and investigate the effects of modulating Wnt signaling. nih.gov In these studies, peptide-functionalized magnetic nanoparticles have been used to remotely activate the Wnt pathway. The subsequent effects on β-catenin translocation and the expression of dopaminergic markers can then be assessed within the context of the brain slice, providing insights into the potential of Wnt pathway modulation for neuronal differentiation and cell therapies for neurodegenerative diseases like Parkinson's. nih.gov

Models of Wnt-Dependent Pathologies (e.g., osteoporosis, specific cancer models)

The dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of several pathologies, making it a key target for therapeutic intervention.

Osteoporosis: The Wnt/β-catenin pathway is crucial for bone homeostasis, promoting the differentiation of osteoblasts, the cells responsible for bone formation. nih.govresearchgate.net In vivo models of osteoporosis, such as those induced by ovariectomy (OVX) in mice, are used to study the therapeutic potential of activating this pathway. nih.gov Studies have shown that activating the Wnt pathway can reverse bone loss in these models. nih.gov The analysis often involves examining the expression of osteogenic markers and proteins involved in the Wnt pathway, such as TERT, OPN, and BMP2, in the bone tissue of treated animals. nih.gov

Cancer: Aberrant activation of the Wnt/β-catenin pathway is a primary driver in many cancers, particularly colorectal cancer. nih.govgoogle.com In vivo cancer models, such as xenografts of colorectal cancer cell lines (e.g., DLD1, SW480) in mice, are used to test the efficacy of inhibitory peptides. pnas.org These peptides, often stabilized to enhance cell permeability and in vivo stability, are designed to disrupt the interaction between β-catenin and its transcriptional co-activators, thereby inhibiting tumor growth. pnas.orgfrontiersin.org The effectiveness of these peptides is assessed by measuring tumor size, and by analyzing the expression of Wnt target genes within the tumor tissue. pnas.org

Table 2: In Vivo and Ex Vivo Model Findings

| Model Type | Specific Model | Pathology/Process Studied | Key Findings Related to β-Catenin | Reference |

|---|---|---|---|---|

| In Vivo | BALB/c nude mice with human colon cancer xenografts | Cancer | Model for assessing in vivo efficacy of peptides inhibiting β-catenin signaling. | google.com |

| In Vivo | Ovariectomized (OVX) mice | Osteoporosis | Activation of Wnt/β-catenin pathway reversed bone loss. | nih.gov |

| In Vivo | Sprague-Dawley rats with developmental lead exposure | Neurodevelopment | Lead exposure increased phosphorylation (inactivation) of β-catenin in the hippocampus. | plos.org |

| Ex Vivo | Postnatal rat brain slices | Neuronal Differentiation | Remote activation of Wnt signaling led to β-catenin translocation and expression of dopaminergic markers. | nih.gov |

| In Vivo | Hepatocyte-specific β-catenin knockout mice | Liver Homeostasis | Demonstrated the compensatory role of γ-catenin in the absence of β-catenin for cell adhesion. | nih.gov |

Interplay with Other Signaling Pathways and Cellular Metabolism

Cross-talk with PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, survival, and metabolism, exhibits significant crosstalk with the Wnt/β-catenin pathway. rsc.orgnih.govresearchgate.net This interaction can occur at multiple levels, leading to a complex and context-dependent regulatory network.

One of the primary modes of interaction involves the direct phosphorylation of β-catenin by Akt. Research has demonstrated that Akt, a serine/threonine kinase, can phosphorylate β-catenin at serine 552 (Ser552). nih.govplos.org This phosphorylation event has been shown to promote the dissociation of β-catenin from cell-cell adhesion complexes, leading to its accumulation in the cytoplasm and nucleus. nih.gov The nuclear accumulation of β-catenin, facilitated by Akt-mediated phosphorylation, enhances its transcriptional activity. nih.gov This enhanced activity contributes to the expression of genes involved in cell proliferation and invasion. nih.gov Furthermore, the phosphorylation of β-catenin by Akt can enhance its interaction with 14-3-3ζ, a protein that stabilizes β-catenin and promotes its transcriptional activity. nih.govpnas.org

Another key point of convergence is Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a component of the β-catenin destruction complex. The Wnt pathway inhibits GSK-3β, leading to β-catenin stabilization. nih.gov Similarly, the PI3K/Akt pathway can also inhibit GSK-3β through phosphorylation at Serine 9, thereby preventing the degradation of β-catenin and promoting its nuclear accumulation and signaling. oncotarget.com This dual regulation of GSK-3β by both pathways highlights a synergistic mechanism for β-catenin activation. rsc.org

The interplay is not unidirectional. The Wnt/β-catenin pathway can also influence PI3K/Akt signaling. For instance, activation of the Wnt pathway can stimulate the PI3K/Akt pathway, contributing to processes like metabolic reprogramming in cancer cells. nih.gov In colorectal cancer, the simultaneous activation of both pathways has been shown to have a potentiating effect on cell migration and proliferation, irrespective of the mutational status of the pathway components. nih.govresearchgate.netexlibrisgroup.com

Table 1: Key Research Findings on β-Catenin and PI3K/Akt Crosstalk

| Finding | Mechanism | Cellular Outcome | Reference(s) |

|---|---|---|---|

| Akt phosphorylates β-catenin at Ser552 | Direct phosphorylation | Increased β-catenin transcriptional activity, tumor cell invasion | nih.govplos.org |

| Akt-mediated phosphorylation of β-catenin | Dissociation from E-cadherin, nuclear accumulation | Enhanced transcription of target genes like c-myc and cyclin D1 | nih.gov |

| PI3K/Akt pathway inhibits GSK-3β | Phosphorylation of GSK-3β at Ser9 | Stabilization and accumulation of β-catenin | oncotarget.com |

| Simultaneous activation of Wnt and PI3K/Akt | Potentiating effect on downstream signaling | Enhanced cellular migration and proliferation in colorectal cancer | nih.govresearchgate.netexlibrisgroup.com |

| Wnt signaling stimulates PI3K/Akt pathway | Upregulation of PI3K/Akt activity | Contributes to metabolic reprogramming and tumorigenesis | researchgate.netnih.gov |

Interactions with STAT3 Pathway Components

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, crucial for cytokine signaling, cell survival, and proliferation, also engages in significant crosstalk with the Wnt/β-catenin pathway. plos.orgnih.gov This interaction is often implicated in the progression of various cancers. plos.org

Evidence suggests that β-catenin can regulate STAT3 expression and activity. In some cellular contexts, constitutively active β-catenin has been shown to upregulate the expression of STAT3. plos.org Conversely, downregulation of β-catenin can lead to reduced levels of total and activated STAT3. plos.org This indicates a positive regulatory role for β-catenin in the STAT3 pathway.

The interaction can also be reciprocal. In some cancer cell lines, STAT3 has been found to positively regulate β-catenin at the transcriptional level. nih.govresearchgate.net For example, inhibition of STAT3 can lead to a reduction in β-catenin mRNA and protein levels. nih.gov This suggests a feedback loop where each pathway can positively influence the other, potentially amplifying oncogenic signals.

However, the nature of the interaction can be complex and context-dependent. In some instances, STAT3 has been shown to inhibit β-catenin's function despite stimulating its expression. nih.gov This paradoxical effect might be due to the sequestration of β-catenin protein, preventing it from reaching optimal levels for its proliferative activity. nih.gov Furthermore, the interaction between β-catenin and STAT3 can be influenced by other signaling molecules and cellular conditions, leading to diverse functional outcomes. researchgate.net

Table 2: Summary of Research on β-Catenin and STAT3 Interactions

| Nature of Interaction | Cellular Context | Functional Outcome | Reference(s) |

|---|---|---|---|

| β-Catenin upregulates STAT3 | Esophageal squamous cell carcinoma | Increased STAT3 expression and activation | plos.org |

| STAT3 upregulates β-catenin | Colorectal cancer cell lines | Increased β-catenin mRNA and protein levels | nih.govresearchgate.net |

| Wnt3a activates STAT3 | Retinal pigment epithelium cells | Increased cell viability and protection from oxidative stress | nih.gov |

| Paradoxical regulation | Colorectal cancer cell lines | STAT3 stimulates β-catenin expression but inhibits its proliferative function | nih.gov |

| Cooperative role in resistance | BRAF inhibitor-resistant melanoma | Interaction between β-catenin and STAT3 contributes to therapy resistance | researchgate.net |

Modulatory Effects on NF-κB Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. nih.govscispace.com Its interplay with the Wnt/β-catenin pathway is complex, with evidence for both synergistic and antagonistic interactions depending on the cellular and tissue context. nih.govnih.gov

In some instances, β-catenin can positively regulate NF-κB activity. Studies in bronchial epithelial cells have shown that β-catenin is involved in the regulation of inflammatory cytokine expression and NF-κB activity in response to lipopolysaccharide (LPS). spandidos-publications.com Knockdown of β-catenin in these cells resulted in a decrease in NF-κB activity and the expression of inflammatory cytokines. spandidos-publications.com

Conversely, there is also substantial evidence for a negative regulatory role of β-catenin on NF-κB signaling. In hepatocytes, β-catenin can form a complex with the p65 subunit of NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation. nih.govelifesciences.org A decrease in β-catenin levels leads to a more robust and prolonged activation of NF-κB. nih.gov This suggests that β-catenin can act as a brake on NF-κB signaling, and its modulation can fine-tune the inflammatory response. nih.govelifesciences.org

The crosstalk is bidirectional, with NF-κB also influencing Wnt/β-catenin signaling. nih.gov NF-κB can either positively or negatively regulate the Wnt/β-catenin pathway through various mechanisms, including the regulation of genes that affect β-catenin stability and transcriptional activity. nih.govresearchgate.net For example, NF-κB can upregulate the expression of Leucine zipper tumor suppressor 2 (LZTS2), which in turn inhibits β-catenin's nuclear localization and transcriptional activity in certain cancer cells. nih.gov

Table 3: Mechanisms of Crosstalk between β-Catenin and NF-κB

| Regulatory Effect | Mechanism | Cellular Context | Reference(s) |

|---|---|---|---|

| β-Catenin positively regulates NF-κB | Enhances NF-κB activity and inflammatory cytokine expression | Bronchial epithelial cells treated with LPS | spandidos-publications.com |

| β-Catenin negatively regulates NF-κB | Forms a complex with p65, preventing its nuclear translocation | Hepatocytes, cholangiocytes | nih.govelifesciences.org |

| NF-κB negatively regulates β-catenin | Upregulation of LZTS2, which inhibits β-catenin nuclear localization | Colon, liver, and breast cancer cells | nih.gov |

| NF-κB positively regulates β-catenin | Downregulation of LZTS2 | Glioma cells | nih.gov |

| Cooperative and antagonistic interactions | Context-dependent regulation of target genes | Various, including inflammation and cancer | nih.govscispace.comnih.govresearchgate.netuq.edu.au |

Integration with TGF-β/Bone Morphogenetic Protein (BMP) Signaling

The Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways are crucial for a wide range of developmental processes, tissue homeostasis, and disease. nih.govmdpi.com The Wnt/β-catenin pathway is intricately linked with TGF-β/BMP signaling, and their integration is essential for the proper regulation of these biological events. nih.govcellsignal.com

One of the key mechanisms of integration involves the co-occupation of cis-regulatory DNA elements by β-catenin and Smad proteins, the downstream effectors of the TGF-β/BMP pathways. biologists.com In the developing gastrointestinal tract, for example, β-catenin and Smad1 have been shown to co-occupy hundreds of DNA elements to coordinately regulate foregut and hindgut transcriptional programs. biologists.com This co-binding can lead to either transcriptional activation or repression of target genes. biologists.com

The crosstalk can also occur at the level of ligand expression. In the foregut, Wnt signaling has been found to negatively regulate the expression of BMP ligands, demonstrating a mechanism of pathway inhibition through the modulation of upstream components. biologists.com Furthermore, in certain contexts, TGF-β can counteract the effects of BMP-induced signaling by blocking the nuclear translocation of Smad1/5/8 and β-catenin. mdpi.com

In skeletal development, the interplay between these pathways is particularly critical. nih.gov The TGF-β/Wnt pathway interplay can induce chondrocyte and osteoblast differentiation, with each pathway enhancing the expression of the other's receptors and ligands. mdpi.com

Table 4: Modes of Integration between β-Catenin and TGF-β/BMP Signaling

| Mode of Integration | Mechanism | Biological Context | Reference(s) |

|---|---|---|---|

| Co-occupancy of DNA elements | β-catenin and Smad1 bind to the same cis-regulatory modules | Gastrointestinal development | biologists.com |

| Regulation of ligand expression | Wnt signaling negatively regulates BMP ligand expression | Foregut development | biologists.com |

| Antagonistic interaction | TGF-β blocks nuclear translocation of Smad1/5/8 and β-catenin | Vascular smooth muscle cell differentiation | mdpi.com |

| Synergistic interaction | Enhancement of each other's receptor/ligand expression | Chondrocyte and osteoblast differentiation | mdpi.com |

| Interaction with VE-Cadherin complex | β-Catenin complex interacts with YAP/TAZ, which interacts with Smads | Endothelial cells | mdpi.com |

Influence on Cellular Metabolic Reprogramming

A growing body of evidence indicates that β-catenin plays a pivotal role in the metabolic reprogramming of cells, particularly in the context of cancer. consensus.appconsensus.app This involves a shift in cellular metabolism to support rapid proliferation and survival.

A key aspect of this reprogramming is the promotion of aerobic glycolysis, also known as the Warburg effect. embopress.orgplos.org Overactivation of the Wnt/β-catenin pathway can increase the expression of glycolytic enzymes and glucose transporters, leading to enhanced glucose uptake and lactate (B86563) production even in the presence of oxygen. nih.govconsensus.appconsensus.appembopress.orgresearchgate.net This metabolic shift provides cancer cells with the necessary building blocks for macromolecule synthesis and supports rapid cell division. embopress.org

β-Catenin also influences other metabolic pathways. It can upregulate glutaminase (B10826351) and glutamine transporters, promoting glutaminolysis, which provides an alternative energy source and biosynthetic precursors for cancer cells. nih.govconsensus.appconsensus.app Furthermore, β-catenin has been shown to regulate lipid metabolism by influencing the expression of enzymes involved in fatty acid synthesis and utilization. consensus.appconsensus.appfrontiersin.org

The influence of β-catenin on metabolism is also linked to mitochondrial function. nih.goversnet.orgmdpi.com In some contexts, β-catenin is important for maintaining mitochondrial homeostasis and regulating ATP production through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). nih.gov However, chronic Wnt/β-catenin stimulation can lead to impaired mitochondrial function and biogenesis. ersnet.org In T-cell acute lymphoblastic leukemia, β-catenin deletion has been shown to inhibit glycolysis and reduce mitochondrial mass and membrane potential. mdpi.com